molecular formula C31H38O7 B1245143 Calbistrin E

Calbistrin E

Cat. No. B1245143
M. Wt: 522.6 g/mol
InChI Key: XZKXUILQCBAMTL-CNLDLGIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calbistrin E is a natural product found in Penicillium striatisporum and Penicillium restrictum with data available.

Scientific Research Applications

Identification of Biosynthetic Gene Cluster
Calbistrin E, a secondary metabolite found in various fungi, has garnered interest due to its bioactive properties. Research has identified a gene cluster responsible for the biosynthesis of calbistrin in Penicillium decumbens, laying the groundwork for future characterization and efficient production of calbistrin (Grijseels et al., 2018).

Antifungal Activity
An Australian isolate of Penicillium striatisporum, which produces calbistrin E, demonstrated selective antifungal activity against Candida albicans. The discovery of calbistrin E and its related compounds highlights the potential for developing new antifungal agents (Stewart et al., 2005).

Mechanism of Calbistrin Biosynthesis
A study on calbistrin biosynthesis revealed that a single polyketide synthase (PKS) is responsible for synthesizing the characteristic components of calbistrins. This insight into the enzymatic process expands our understanding of fungal polyketide synthesis and could inform future biotechnological applications (Tao et al., 2021).

Production and Biological Activity
Calbistrin A, a member of the calbistrin complex, has shown significant antifungal activity, particularly against Candida albicans. The production and biological activities of these compounds, including calbistrin E, offer insights into the development of new antimicrobial agents (Jackson et al., 1993).

Chemical Stability and Characterization
Research on calbistrin A's instability under light and alkaline conditions provides valuable information for handling and storing calbistrin compounds, including calbistrin E. Understanding these properties is crucial for their effective use in scientific research (Horn et al., 1993).

Isolation and Structure Elucidation
The isolation and structural analysis of calbistrin compounds from Penicillium restrictum, including calbistrin E, has been instrumental in understanding their unique chemical properties. This work is foundational for future applications in drug discovery and development (Brill et al., 1993).

Total Synthesis of Calbistrin A
The total synthesis of calbistrin A, which shares similarities with calbistrin E, demonstrates the feasibility of producing these compounds synthetically. This approach could be significant for large-scale production and pharmaceutical applications (Tatsuta et al., 1997).

Biocontrol and Antagonistic Properties
Calbistrin E, along with other calbistrin compounds, has been studied for its biocontrol properties, particularly in inhibiting the growth of certain microorganisms. These properties make calbistrin E a candidate for use in agricultural and environmental applications (Ya, 2013).

properties

Product Name

Calbistrin E

Molecular Formula

C31H38O7

Molecular Weight

522.6 g/mol

IUPAC Name

(2E,4E,6E,8E,10R,11S)-12-[[(4aR,8S,10S,10aS,10bR)-4a,8,10b-trimethyl-1-oxo-8,9,10,10a-tetrahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxododeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C31H38O7/c1-19(10-8-12-26(33)34)9-7-11-21(3)28(35)22(4)29(36)38-24-18-20(2)17-23-13-15-30(5)31(6,27(23)24)25(32)14-16-37-30/h7-17,20,22,24,27-28,35H,18H2,1-6H3,(H,33,34)/b9-7+,12-8+,19-10+,21-11+/t20-,22+,24+,27-,28+,30-,31-/m1/s1

InChI Key

XZKXUILQCBAMTL-CNLDLGIASA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@@]3([C@@]2(C(=O)C=CO3)C)C)OC(=O)[C@@H](C)[C@H](/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C)O

Canonical SMILES

CC1CC(C2C(=C1)C=CC3(C2(C(=O)C=CO3)C)C)OC(=O)C(C)C(C(=CC=CC(=CC=CC(=O)O)C)C)O

synonyms

calbistrin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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